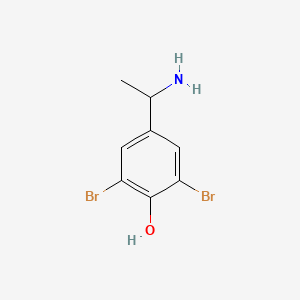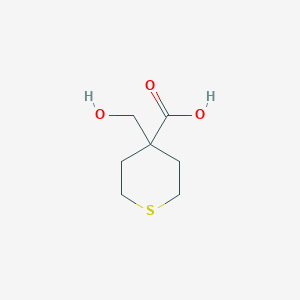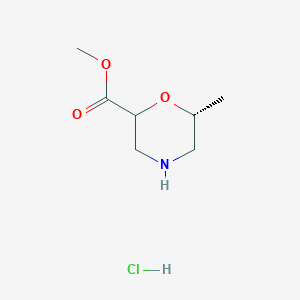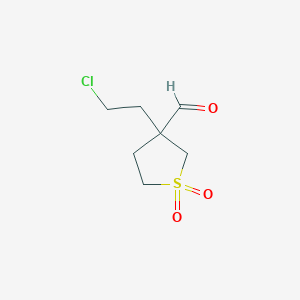
3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound that features a thiolane ring with a chloroethyl substituent and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a 1,3-dithiolane, followed by chlorination and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization, chlorination, and oxidation processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): Similar in structure due to the presence of chloroethyl groups but differs in its sulfur mustard backbone.
Carmustine (1,3-Bis(2-chloroethyl)-1-nitrosourea): Shares the chloroethyl groups but has a different core structure and is used as an alkylating agent in chemotherapy.
Uniqueness
3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its thiolane ring structure combined with the chloroethyl and carbaldehyde groups
Properties
Molecular Formula |
C7H11ClO3S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H11ClO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2 |
InChI Key |
QHGFSAXWJRWPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


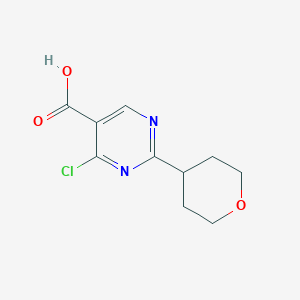
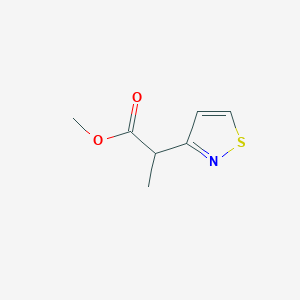
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
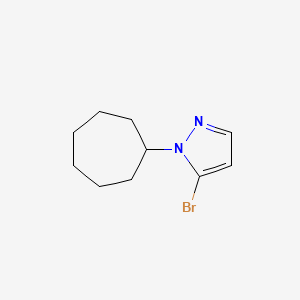

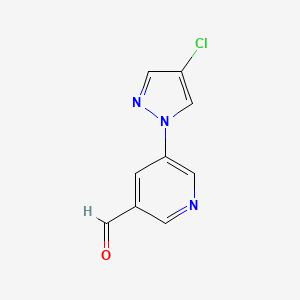
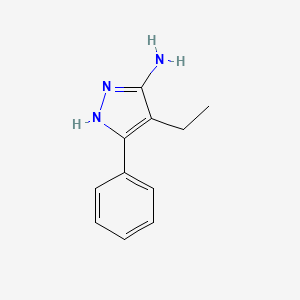
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
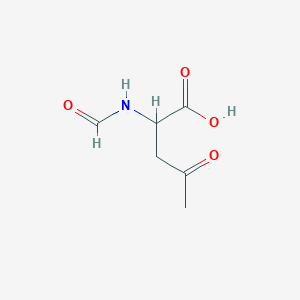
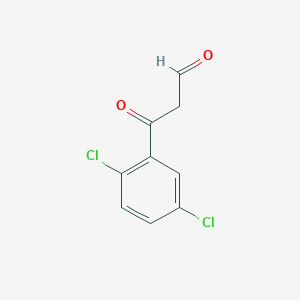
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
